3-[(2-Chlorophenoxy)methyl]phenol

Catalog No.
S8622666
CAS No.
M.F
C13H11ClO2
M. Wt
234.68 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(2-Chlorophenoxy)methyl]phenol

Product Name

3-[(2-Chlorophenoxy)methyl]phenol

IUPAC Name

3-[(2-chlorophenoxy)methyl]phenol

Molecular Formula

C13H11ClO2

Molecular Weight

234.68 g/mol

InChI

InChI=1S/C13H11ClO2/c14-12-6-1-2-7-13(12)16-9-10-4-3-5-11(15)8-10/h1-8,15H,9H2

InChI Key

IVQULJHILRJIOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC(=CC=C2)O)Cl

3-[(2-Chlorophenoxy)methyl]phenol, also known as 2-chloro-4-(3-hydroxyphenyl)methylphenol, is an organic compound with the chemical formula C13H11ClO2. This compound features a chlorophenoxy group attached to a phenolic structure, which contributes to its unique chemical properties. The presence of the chlorine atom enhances its biological activity and reactivity compared to similar compounds. Its structure can be depicted as a phenol ring substituted with a chlorophenyl ether, making it an interesting candidate for various applications in pharmaceuticals and agrochemicals.

Due to its functional groups:

  • Nucleophilic Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, which are vital in synthesizing more complex organic molecules.
  • Esterification: The phenolic hydroxyl group can react with carboxylic acids to form esters, which are useful in modifying the compound for specific applications.
  • Oxidation: The hydroxyl group may be oxidized to form quinones or other derivatives, altering the compound's reactivity and biological properties.

These reactions highlight the versatility of 3-[(2-Chlorophenoxy)methyl]phenol in organic synthesis.

3-[(2-Chlorophenoxy)methyl]phenol exhibits notable biological activities, particularly in the field of medicinal chemistry. Its structural characteristics allow it to interact with various biological targets:

  • Antimicrobial Properties: Similar compounds have demonstrated effectiveness against a range of bacteria and fungi, suggesting that 3-[(2-Chlorophenoxy)methyl]phenol may possess similar antimicrobial activity.
  • Anti-inflammatory Effects: Compounds with phenolic structures often exhibit anti-inflammatory properties, potentially making this compound useful in treating inflammatory diseases.
  • Antioxidant Activity: The presence of hydroxyl groups contributes to its ability to scavenge free radicals, which is beneficial for preventing oxidative stress-related diseases.

The synthesis of 3-[(2-Chlorophenoxy)methyl]phenol can be achieved through various methods:

  • Direct Etherification: This method involves reacting phenols with aryl halides under basic conditions. For example, phenol can react with 2-chlorobenzyl chloride in the presence of a base like potassium carbonate to yield the desired product.
  • Demethylation Reactions: Starting from methoxy-substituted phenols, demethylation can be performed using boron tribromide or other demethylating agents to obtain the target compound

    3-[(2-Chlorophenoxy)methyl]phenol finds applications across various fields:

    • Pharmaceuticals: Due to its potential antimicrobial and anti-inflammatory properties, it may be developed into therapeutic agents.
    • Agriculture: Compounds with similar structures are often used as herbicides or fungicides, indicating potential agricultural applications for this compound.
    • Material Science: Its phenolic nature allows it to be incorporated into polymers or resins, enhancing material properties.

Research into the interactions of 3-[(2-Chlorophenoxy)methyl]phenol with biological systems is crucial for understanding its efficacy and safety:

  • Protein Binding Studies: Investigating how this compound binds to proteins can reveal insights into its mechanism of action and potential side effects.
  • Cellular Uptake Studies: Understanding how effectively this compound enters cells can help optimize its use in therapeutic applications.

Such studies are essential for advancing its development and ensuring safe usage in various applications.

Several compounds share structural similarities with 3-[(2-Chlorophenoxy)methyl]phenol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-Chloro-2-methylphenolChlorine on the para position of methyl-substituted phenolLess complex; primarily used as a disinfectant .
2-Chloro-4-methylphenolChlorine on the ortho position relative to methylExhibits different reactivity patterns due to substitution.
2,6-Dichloro-4-methylphenolTwo chlorine atoms on the ringEnhanced antimicrobial activity compared to mono-chloro derivatives.
4-Bromo-2-methylphenolBromine substitution instead of chlorineDifferent halogen effects on biological activity.

The unique combination of a chlorophenoxy group and a hydroxyl group in 3-[(2-Chlorophenoxy)methyl]phenol distinguishes it from these similar compounds, potentially offering enhanced biological activity and reactivity that could be exploited in various applications.

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

234.0447573 g/mol

Monoisotopic Mass

234.0447573 g/mol

Heavy Atom Count

16

Dates

Modify: 2023-11-21

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